2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide
Description
2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide is a quinoline derivative featuring a 2-oxo-1,2-dihydroquinoline core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(1H-pyrrol-1-yl)ethyl side chain. This structural motif is significant in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive compounds, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-13(12-5-1-2-6-14(12)18-15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20) |
InChI Key |
ANUPBQIFFARQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
Quinoline Core Formation :
- Starting with 4-hydroxyquinoline-3-carboxylic acid, the carboxyl group is activated using coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
- Reagent : 2-(1H-Pyrrol-1-yl)ethylamine is introduced under inert conditions (N₂ atmosphere) with N,N-diisopropylethylamine (DIPEA) as a base.
Cyclization and Oxidation :
Yield and Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Yield | 58–72% |
Nucleophilic Substitution Approaches
Chloride Intermediate Route
- Synthesis of 4-Chloroquinoline Precursor :
- Amide Bond Formation :
Optimization Insights
- Solvent Choice : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
- Catalyst : Triethylamine (TEA) enhances reaction efficiency by neutralizing HCl byproducts.
Parallel Synthesis Techniques
Multi-Component Reactions (MCRs)
Solid-Phase Synthesis
- Resin Utilization : Wang resin-functionalized quinoline precursors enable stepwise coupling of the pyrrole-ethylamine moiety.
- Cleavage Conditions : Trifluoroacetic acid (TFA) in DCM (95:5 v/v) releases the final product.
Click Chemistry Modifications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Step 1 : Synthesis of 4-azidoquinoline-2-one via diazotization of 4-aminoquinoline.
- Step 2 : Reaction with 2-(prop-2-yn-1-yl)-1H-pyrrole under Cu(I) catalysis (CuI, sodium ascorbate) in DMF.
- Yield : 70–78% with >95% purity.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, H-4), 7.45–7.89 (m, 4H, quinoline-H), 6.32 (t, 2H, pyrrole-H), 4.21 (q, 2H, CH₂), 3.98 (t, 2H, CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 58–72 | 90–95 | 6–12 | Moderate |
| Nucleophilic Substitution | 65–70 | 92–97 | 8–10 | High |
| Click Chemistry | 70–78 | 95–99 | 4–6 | Low |
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Scientific Research Applications
2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of the target compound include derivatives with variations in the quinoline substituents, carboxamide position, and heterocyclic side chains. A comparative analysis is provided in Table 1.
Table 1. Structural Comparison of Quinoline Derivatives
Key Observations:
- Carboxamide Position: Shifting the carboxamide from the 4-position (target compound) to the 3-position () may sterically hinder interactions with enzymatic targets .
- Core Modifications: Naphthyridine derivatives () exhibit enhanced π-π stacking due to the additional nitrogen, but reduced metabolic stability compared to quinolines .
Physicochemical Properties
- Solubility: The carboxamide group enhances aqueous solubility compared to ester or acid derivatives (e.g., compound 6 in ) .
- Stability: Pyrrole-containing compounds (e.g., target compound) may exhibit superior stability compared to furan or thiadiazole analogs, which are prone to oxidative degradation (e.g., compound 8 in decomposes in organic solvents) .
- Spectroscopic Data: NMR shifts for the pyrrole protons (δ ~6.5–7.0 ppm) and quinoline carbonyl (δ ~165–170 ppm) would align with trends observed in compound 5 () and compound 3 () .
Biological Activity
The compound 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide belongs to a class of compounds known for their diverse biological activities, particularly in cancer treatment. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C13H12N2O2
- Molecular Weight: 232.25 g/mol
Anticancer Properties
Recent studies have highlighted the potential of this compound in treating various cancers, particularly esophageal squamous cell carcinoma (ESCC).
Case Study: Esophageal Squamous Cell Carcinoma (ESCC)
A systematic approach was utilized to evaluate the efficacy of this compound against ESCC. The study synthesized and assessed 55 new analogues based on the 2-oxo-1,2-dihydroquinoline framework. Key findings include:
- IC50 Values: Several active analogues exhibited IC50 values around 10 μM in ESCC cell lines.
- Mechanism of Action: The proposed mechanism involves modulation of autophagy pathways, which is critical in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that minor modifications in the chemical structure significantly influenced biological activity. For instance:
| Modification | Impact on Activity |
|---|---|
| Addition of alkyl groups | Enhanced antiproliferative effects |
| Alteration of functional groups | Changes in solubility and bioavailability |
This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Autophagy Modulation
The mechanism by which this compound exerts its anticancer effects appears to be linked to autophagy modulation. Autophagy is a cellular process that can lead to either cell survival or death, depending on the context. In cancer cells, inducing autophagy can lead to cell death, making it a viable target for therapeutic intervention .
Other Biological Activities
In addition to its anticancer properties, compounds related to this class have shown:
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Certain analogues exhibit potential in reducing inflammation markers.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide and its analogs?
The compound can be synthesized via carbodiimide-mediated coupling (e.g., HBTU or PyBOP) between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and the amine-containing substituent (e.g., 2-(1H-pyrrol-1-yl)ethylamine). Key steps include:
Q. How is structural characterization performed for quinoline-carboxamide derivatives?
- NMR Spectroscopy : and NMR are critical for confirming the presence of the pyrrole ring (δ 6.2–6.8 ppm for pyrrole protons) and the quinoline backbone (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aiding in verifying substituent connectivity .
- Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .
Q. What are the standard protocols for evaluating antibacterial activity of this compound?
- Disk Diffusion Assay : Inoculate Mueller Hinton agar with bacterial strains (e.g., E. coli or S. aureus), apply compound-loaded disks, and measure inhibition zones after 24 hours .
- Minimum Inhibitory Concentration (MIC) : Use microbroth dilution in 96-well plates, with optical density (OD600) measurements to determine bacterial growth inhibition .
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a desiccator at –20°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Synthesis Yield Discrepancies : Optimize coupling agents (e.g., PyBOP vs. HBTU) and solvent systems (DMF vs. THF). For example, PyBOP in DMF yields 59% for analogous compounds, while HBTU may require longer reaction times .
- Bioactivity Variability : Validate MIC results using time-kill assays or checkerboard synergy testing to rule out batch-specific impurities .
Q. What strategies are employed to study structure-activity relationships (SAR) for this scaffold?
- Substituent Variation : Replace the pyrrole-ethyl group with indole or pyridyl analogs to assess hydrophobic/hydrophilic balance .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the quinoline carbonyl) .
Q. How can oxidative instability of related compounds inform storage and handling protocols?
- Stability Testing : Expose the compound to air, light, and humidity for 7 days, then analyze via HPLC. For example, analogous thiadiazole-quinoline hybrids degrade by 20% under ambient conditions .
- Stabilizers : Add antioxidants (e.g., BHT) or store under argon to mitigate degradation .
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
- ADME Prediction : Use SwissADME to calculate logP (target: 2–3 for optimal bioavailability) and topological polar surface area (TPSA < 140 Ų for blood-brain barrier penetration) .
- Metabolite Prediction : Employ GLORYx or similar platforms to identify potential Phase I/II metabolites (e.g., oxidation of the pyrrole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
